Product packaging for Menthone-d6-d8(Cat. No.:CAS No. 244023-68-5)

Menthone-d6-d8

Cat. No.: B591155
CAS No.: 244023-68-5
M. Wt: 162.23
Attention: For research use only. Not for human or veterinary use.
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Description

Menthone-d6-d8 is a high-purity, stable isotope-labeled analog of l-Menthone, a naturally occurring monoterpene ketone found in mint oils with a characteristic minty aroma . This deuterated compound, where multiple hydrogen atoms are replaced with deuterium, is specifically designed for use as an internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). Its primary research value lies in improving the accuracy and reliability of quantification by compensating for variability in sample preparation and instrument response. Researchers utilize this compound in metabolite profiling, pharmacokinetic studies, and investigations into the absorption and degradation of menthol and its related compounds . Beyond analytical applications, deuterated compounds can serve as valuable tools in mechanistic studies, as the deuterium bond can slow metabolic degradation and alter reaction pathways, providing insights into biological and chemical processes . The structural features of the menthone scaffold, including its cyclohexanone ring and isopropyl group, are key to its interactions in biological systems and make it a subject of interest in various research fields . This product is strictly labeled For Research Use Only (RUO) . RUO products are intended solely for utilization in laboratory research settings and are not manufactured for use in diagnostic procedures, clinical applications, or any form of human or veterinary treatment .

Properties

CAS No.

244023-68-5

Molecular Formula

C10H10D8O

Molecular Weight

162.23

Purity

95% min.

Synonyms

Menthone-d6-d8

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Menthone D6 D8 and Analogous Compounds

Chemical Synthesis Approaches for Regioselective Deuterium (B1214612) Incorporation

Chemical methods provide powerful tools for introducing deuterium into specific positions of the menthone scaffold. These strategies often rely on the activation of C-H bonds, reduction of unsaturated precursors, or carefully controlled exchange reactions.

Directed C–H Activation and Deuteration Methodologies

Directed C–H activation has emerged as a sophisticated strategy for regioselective deuteration. thieme-connect.com This approach utilizes directing groups, which are functionalities within the substrate that coordinate to a metal catalyst and position it in close proximity to a specific C-H bond. uantwerpen.be For ketones like menthone, the carbonyl group itself or a transiently formed imine can act as a directing group. rsc.orgsnnu.edu.cn

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are frequently employed. nih.govresearchgate.net For instance, palladium-catalyzed methods using N,N-bidentate ligands have shown high efficiency for the deuteration of complex organic molecules with D₂O as the deuterium source. acs.org The mechanism often involves the reversible formation of a cyclometallated intermediate, which then undergoes exchange with a deuterium source. nih.govrsc.org While highly regioselective, these methods can be limited to the positions accessible by the directing group, typically the ortho-position in aromatic ketones or α-positions in aliphatic ketones. thieme-connect.comrsc.org The development of transient directing groups, which are formed in situ and cleaved after the reaction, has broadened the scope and efficiency of this methodology. uantwerpen.bersc.org

Catalyst SystemDirecting GroupDeuterium SourceKey Features
Palladium/N-Acylsulfonamide LigandInternal (e.g., amide)D₂OHigh functional group tolerance, reversible C-H activation. acs.org
Rhodium/Amine Co-catalystTransient ImineD₂O or otherEnables α-alkylation and deuteration of ketones. uantwerpen.bersc.org
Iridium ComplexesVariousD₂OEffective for H/D exchange, sometimes with amine additives. researchgate.net
Palladium/NHC LigandAmides, KetonesCF₃COODAllows for ortho-selective deuteration under acidic conditions. nih.gov

Reduction and Exchange Reactions for Deuterated Menthone Formation

A common and straightforward route to deuterated menthone involves the reduction of an unsaturated precursor, such as pulegone (B1678340), in the presence of a deuterium source. Catalytic hydrogenation using deuterium gas (D₂) and a metal catalyst (e.g., Pd/C, PtO₂) can saturate the double bond, incorporating deuterium atoms at the former olefinic positions.

Another widely used method is hydrogen-deuterium (H/D) exchange, where protons on the menthone molecule, particularly those alpha to the carbonyl group, are swapped for deuterium atoms. libretexts.org This is typically achieved under acidic or basic conditions in a deuterated solvent like D₂O or deuterated methanol (B129727) (MeOD). libretexts.orglibretexts.org Base-catalyzed exchange proceeds through the formation of an enolate intermediate, while acid-catalyzed exchange involves an enol intermediate. libretexts.orgmcmaster.ca The rate and extent of deuteration can be controlled by reaction time, temperature, and the pKa of the α-hydrogens. For menthone, the protons at the C2 and C4 positions are acidic and readily exchangeable. Achieving specific labeling like in Menthone-d6-d8 often requires careful selection of reaction conditions to control the degree of deuteration. lincoln.ac.uk

MethodPrecursor/SubstrateReagentsMechanism
Catalytic DeuterationPulegoneD₂, Pd/CAddition of deuterium across the C=C double bond. organic-chemistry.org
Acid-Catalyzed ExchangeMenthoneD₂O, DClFormation of an enol intermediate allows α-protons to be replaced by deuterium. libretexts.orglibretexts.org
Base-Catalyzed ExchangeMenthoneD₂O, NaODFormation of an enolate intermediate facilitates the exchange of α-protons. mcmaster.calincoln.ac.uk

Enantioselective and Diastereoselective Deuteration Strategies

Introducing deuterium into a prochiral center or creating a new stereocenter with isotopic labeling requires asymmetric catalysis. Enantioselective deuteration of ketones can be achieved using chiral catalysts that differentiate between two enantiotopic protons or faces of a prochiral enolate. nih.gov

One approach involves the decarboxylative deuteration of β-ketocarboxylic acids using a chiral primary amine catalyst. This method generates a chiral enolate intermediate that is then trapped with a deuterium source, yielding α-deuterated ketones with high enantiomeric excess. rsc.orgrsc.org Another strategy employs cooperative catalysis, combining photoredox catalysis with a chiral Brønsted acid to achieve enantioselective α-deuteration of prochiral ketones using D₂O as the deuterium source. nih.gov These methods are crucial for synthesizing chiral deuterated standards and for studying stereospecific biochemical processes. For a complex molecule like menthone with existing stereocenters, diastereoselective deuteration is key, ensuring that deuterium is introduced with a specific stereochemical relationship to the existing chiral centers. This can often be controlled by the inherent steric and electronic properties of the menthone molecule and the choice of catalyst. researchgate.net

Enzymatic and Biosynthetic Labeling Techniques for Deuterated Menthone

Biocatalytic methods offer unparalleled selectivity for isotopic labeling, leveraging the high specificity of enzymes to modify substrates. nih.gov These techniques can be performed by feeding labeled precursors to whole organisms or by using isolated enzymes in vitro.

Precursor Feeding with Deuterium-Enriched Substrates

The biosynthesis of menthone in plants like mint (Mentha species) proceeds from the precursor geranyl diphosphate (B83284) (GPP) via the methylerythritol phosphate (B84403) (MEP) pathway. pnas.orgnih.gov By feeding the organism a deuterated precursor, the isotopic label can be incorporated into the final menthone product. clearsynth.com For example, providing deuterated 1-deoxy-D-xylulose, an early intermediate in the MEP pathway, can lead to the formation of deuterated monoterpenes. researchgate.net

This strategy's success depends on the efficient uptake of the precursor and its incorporation into the desired biosynthetic pathway. mit.edu The final position of the deuterium atoms in the menthone molecule is determined by the specific enzymatic reactions in the pathway, including cyclization and redox steps. researchgate.net This method is particularly valuable for producing complex isotopomers that are difficult to access through chemical synthesis. nih.gov

PrecursorOrganism/SystemPathwayResulting Labeled Product
[5,5-²H₂]-1-deoxy-d-xyluloseGrape BerriesMEP PathwayDeuterated sesquiterpenes. researchgate.net
Deuterated GeranyllinaloolLima Bean LeavesTerpenoid DegradationLabeled homoterpene TMTT. researchgate.net
Labeled Glutathione ConjugatesSaccharomyces cerevisiae (in wine fermentation)Thiol BiogenesisDeuterated varietal thiols. nih.gov

In Vitro Biocatalytic Deuteration for Menthone Analogs

Using isolated enzymes in vitro provides a controlled environment for deuteration reactions. nih.gov Enzymes such as oxidoreductases, lyases, and isomerases can catalyze H/D exchange reactions with high regio- and stereoselectivity when the reaction is performed in D₂O. wisc.edu For instance, enzymes that catalyze Cα-deprotonation, like certain aminotransferases, can be used to generate Cα-deuterated ketones. wisc.edu

Ene-reductases and Baeyer-Villiger monooxygenases (BVMOs) are other classes of enzymes that can be used to synthesize deuterated menthone analogs. acs.org For example, an ene-reductase could reduce a deuterated α,β-unsaturated ketone precursor, while a BVMO could be used to produce a deuterated lactone from a deuterated cyclic ketone. acs.org These in vitro systems allow for high substrate concentrations and simpler purification compared to whole-cell biosynthesis, making them attractive for the preparative synthesis of labeled compounds. nih.gov

Microbial and Plant Cell Culture Approaches for Isotopic Enrichment

The production of isotopically enriched compounds through biological systems offers a powerful alternative to chemical synthesis, often providing high specificity and the ability to incorporate labels in complex molecules. Microbial and plant cell cultures, in particular, have been explored as bio-factories for generating valuable secondary metabolites, including monoterpenes like menthone.

Plant cell culture technology is an attractive and alternative method for producing compounds from plants that may be difficult to cultivate. researchgate.net These controlled growth systems can ensure the sustainable production of metabolites, independent of natural seasons and environmental factors. researchgate.net Cultures of Mentha species have been specifically identified as promising for producing high-value medicinal monoterpenes. researchgate.net Callus cultures of Mentha piperita (peppermint), for instance, have been reported to accumulate monoterpenes in specialized secretory structures. researchgate.net

Isotopic enrichment in these cultures can be achieved by supplying labeled precursors in the growth medium. For monoterpenes, which are synthesized in plants via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, feeding the culture with isotopically labeled sugars (like ¹³C-glucose) or early-stage precursors allows for the incorporation of the isotope into the final product. biorxiv.org Steady-state ¹³C metabolic flux analysis (MFA) has been successfully used to quantify the metabolic pathways involved in monoterpene production in peppermint glandular trichomes. biorxiv.org This demonstrates the feasibility of tracing and quantifying the flow of labeled atoms through the biosynthetic network.

For deuterium labeling, the use of deuterium oxide (D₂O), or heavy water, in the culture medium is a common strategy. Microorganisms cultured in D₂O-containing media incorporate deuterium into newly synthesized molecules, such as lipids and proteins. frontiersin.orgoup.com This principle is transferable to plant cell cultures. By growing Mentha piperita cells in a medium enriched with D₂O, the deuterium can be incorporated into the menthone molecule during its biosynthesis, leading to deuterated isotopologues. The extent of deuterium incorporation can be controlled by varying the concentration of D₂O in the medium. frontiersin.org

Furthermore, various strategies have been developed to enhance the yield of secondary metabolites in plant cell cultures, which would be crucial for producing sufficient quantities of isotopically enriched compounds. These methods, known as elicitation, involve adding stress-inducing agents to the culture to stimulate the plant's defense mechanisms, which often include the production of secondary metabolites. For Mentha piperita cell cultures, elicitors such as pectinase (B1165727) have been shown to significantly enhance menthol (B31143) production, indicating an activation of the monoterpene biosynthetic pathway. jmb.or.krresearchgate.net Another approach is the use of two-phase culture systems, where an adsorptive second phase (like LiChroprep RP-8) is added to the liquid medium to extract the produced terpenes, which can be toxic to the cells at high concentrations. This method has been shown to stimulate the formation of essential oils in M. piperita cell cultures. koreascience.kr

Table 1: Strategies for Enhancing Monoterpene Production in Mentha piperita Cell Cultures

Strategy Method/Agent Key Findings Reference(s)
Elicitation Pectinase (15 U/l) Enhanced menthol production 37-fold (to 211.5 mg/l). Appeared to activate the conversion of pulegone to menthol. jmb.or.kr
Elicitation Fungal Elicitor Enhanced production level up to 140.8 mg/l compared to control. researchgate.net
Two-Phase Culture LiChroprep RP-8 (adsorbent) Stimulated formation of essential oils and increased the ratio of extracellular to intracellular oil. koreascience.kr
Precursor Feeding Menthone (35 µM) & γ-Cyclodextrin (60 µM) Increased menthol yield to 110 mg/l compared to 77 mg/l in the control culture. researchgate.net

While direct reports on the microbial or plant cell culture synthesis of this compound are not prevalent, the established methodologies for both terpene production in Mentha cell cultures and isotopic labeling in biological systems provide a clear framework for its potential production. By combining optimized Mentha piperita cell lines with deuterium-enriched media and advanced cultivation techniques like elicitation or two-phase systems, the targeted biosynthesis of deuterated menthone isotopologues is a viable and promising strategy.

Advanced Analytical Methodologies Utilizing Menthone D6 D8

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry, a technique that measures the mass-to-charge ratio of ions, is the cornerstone of analytical methods utilizing Menthone-d6 and Menthone-d8. The mass difference between these deuterated isotopologues and the natural compound is easily resolved by MS instruments, enabling a wide range of advanced applications.

Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered the gold standard for quantitative analysis due to its superior accuracy and precision. utah.edu This technique involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, Menthone-d6 or Menthone-d8—to a sample at the beginning of the analytical process. This labeled compound, often referred to as an internal standard, behaves almost identically to the endogenous (unlabeled) analyte throughout extraction, purification, and analysis. By comparing the mass spectrometric signal of the analyte to that of the internal standard, highly accurate quantification can be achieved, as the standard effectively corrects for sample loss and variations in instrument response.

A closely related deuterated standard, menthol-d4, has been successfully used to develop robust quantitative methods for menthol (B31143) in complex biological matrices like human urine. nih.govcdc.govresearchgate.net These methods, employing gas chromatography-mass spectrometry (GC/MS), demonstrate the power of the SID-MS approach. nih.govcdc.gov

Developing analytical methods for complex matrices such as blood, urine, or environmental samples presents significant challenges. labmanager.comresearchgate.net Endogenous components like proteins, lipids, and salts can interfere with the analysis, causing a phenomenon known as the matrix effect, which can suppress or enhance the analyte's signal and lead to inaccurate results. researchgate.net The use of a stable isotope-labeled internal standard like Menthone-d8 is a critical strategy to overcome these issues. labmanager.com

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. labmanager.com For a SID-MS method, this involves assessing several key parameters. A method developed for the analogous compound menthol using a deuterated standard (menthol-d4) in urine showed excellent performance characteristics, which provides a strong model for a Menthone-d6/d8-based assay. nih.govcdc.govresearchgate.net Key validation parameters include a broad linear range, low detection limits, and high precision and accuracy. nih.govcdc.gov

Table 1: Representative Validation Parameters for a SID-MS Method Based on a Deuterated Menthol Analogue

This table is based on findings for a validated method for menthol using menthol-d4 as an internal standard in a complex matrix (human urine). nih.govcdc.gov

Parameter Result for Total Menthol Significance
Linear Range 0.01–10 µg/mL Demonstrates the concentration range over which the method is accurate and precise.
Method Detection Limit (MDL) 0.0017 µg/mL Indicates the lowest concentration of the analyte that can be reliably detected. cdc.gov
Precision (%RSD) 7.6% Measures the closeness of repeated measurements, indicating high reproducibility. nih.govcdc.gov
Accuracy (% Recovery) 88.5% Shows how close the measured value is to the true value, indicating minimal systemic error. nih.govcdc.gov

| Analysis Runtime | 17 min | Reflects the efficiency and throughput of the method. cdc.gov |

Targeted metabolomics focuses on measuring a predefined group of chemically characterized metabolites. nih.govwaters.com This hypothesis-driven approach is essential for validating biomarkers and quantifying specific metabolic pathways. waters.com The accuracy of targeted metabolomics heavily relies on the use of high-quality internal standards to correct for analytical variability. thermofisher.com

Menthone-d8 is an ideal internal standard for the targeted quantification of menthone. Because it shares the same chemical and physical properties as the natural analyte, it co-elutes chromatographically but is distinguished by its higher mass in the mass spectrometer. cdc.gov This allows it to account for variations during every step of the analytical workflow, from sample extraction to instrument injection. The use of stable isotope-labeled internal standards is a widespread practice in targeted metabolomics to ensure data quality and achieve absolute or relative quantification. thermofisher.comthermofisher.com

Beyond quantification, deuterated compounds like Menthone-d6 serve as powerful tracers to investigate the dynamic aspects of metabolism. bitesizebio.com By introducing a labeled compound into a biological system, researchers can track its journey through various metabolic pathways. bitesizebio.comnih.gov Deuterium (B1214612) is a particularly versatile tracer because it is non-radioactive, cost-effective, and can be incorporated into a wide range of biomolecules. nih.govnih.gov

Metabolic tracers allow scientists to answer fundamental questions about how a metabolite is produced and consumed. bitesizebio.com When Menthone-d6 is introduced into a biological system, such as plant cells or microbial cultures, it enters the same metabolic pathways as its unlabeled counterpart. nih.gov A key metabolic transformation for menthone is its reduction to the corresponding alcohols, menthol and neomenthol (B8682525). nih.govresearchgate.net This reaction is catalyzed by stereospecific dehydrogenase enzymes. nih.gov

By using Menthone-d6 as a tracer and analyzing the resulting products with mass spectrometry, researchers can explicitly track the conversion. The deuterium atoms remain on the molecule's carbon skeleton, allowing for the unambiguous identification of its downstream metabolites. This provides definitive evidence of the metabolic pathway and can be used to study the activity of the enzymes involved.

Table 2: Example of Tracing the Metabolic Fate of Menthone-d6

Based on the known NADPH-dependent reduction of menthone. nih.gov

Compound Structure/Description Role in Metabolic Tracing
Menthone-d6 The deuterated parent compound. The tracer introduced into the biological system.
Menthol-d7 The reduced product of Menthone-d6. A key metabolite whose appearance confirms the activity of menthol dehydrogenase.

| Neomenthol-d7 | The epimeric reduced product. | A second key metabolite confirming the activity of neomenthol dehydrogenase. nih.gov |

Metabolic Flux Analysis (MFA) is a powerful technique used to measure the rates (fluxes) of reactions within a metabolic network. nih.govcreative-proteomics.com Unlike traditional metabolomics, which provides a static snapshot of metabolite concentrations, MFA provides dynamic information about how active these pathways are. bitesizebio.comresearchgate.net Isotope-assisted MFA (iMFA) is the most accurate method for quantifying these intracellular fluxes. utah.edunih.gov

Deuterium is an effective tracer for MFA studies. nih.govchrom-china.com It is particularly useful for investigating pathways involving important redox cofactors like NADPH, which is a primary source of reducing power in biosynthetic reactions. chrom-china.commdpi.com The conversion of menthone to menthol is an NADPH-dependent reduction. nih.gov By using Menthone-d6 as a tracer and applying the principles of MFA, it is possible to quantify the rate of this specific reaction in vivo. This involves developing a mathematical model that integrates the isotopic labeling patterns of the metabolites with the known biochemical reactions to calculate the flux. nih.govuit.no This approach allows researchers to quantitatively understand how the metabolism of menthone is regulated under different biological conditions. uit.no

Advanced Fragmentation Studies for Isotope Position Elucidation in MS/MS

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural characterization of molecules. In the context of isotopically labeled compounds like Menthone-d6-d8, MS/MS becomes a crucial tool for verifying the precise location of the deuterium atoms. The process involves the mass selection of the this compound molecular ion, followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions.

The fragmentation pattern of unlabeled menthone is well-characterized, involving specific cleavages of the cyclohexane (B81311) ring and the isopropyl group. When this compound is analyzed, the masses of these fragments are shifted according to the number of deuterium atoms they contain. By comparing the mass shifts of the fragments with the known fragmentation pathways of menthone, researchers can confirm that the deuterium labels are in their intended positions. For example, if a fragment corresponding to the loss of the isopropyl group shows no mass shift, it confirms the deuterium atoms are not located on that moiety. Conversely, fragments containing the deuterated positions will exhibit a predictable increase in mass. This detailed fragment analysis provides unambiguous confirmation of the isotopic labeling pattern, which is essential for the validation of the compound as an internal standard or for its use in mechanistic studies. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structure, dynamics, and chemical environment of atoms within a molecule. armar-europa.de The use of deuterated compounds like this compound opens up specialized NMR applications that leverage the unique properties of the deuterium nucleus.

Deuterium NMR (²H-NMR) for Structural Elucidation and Isotopic Enrichment Determination

For compounds with high levels of deuterium enrichment (typically >98 atom %), conventional proton (¹H) NMR becomes less informative due to the low intensity of residual proton signals. sigmaaldrich.com In these cases, Deuterium NMR (also known as ²H-NMR) is a powerful alternative for both structural verification and the precise determination of isotopic enrichment. sigmaaldrich.com The ²H-NMR spectrum of this compound would display signals corresponding to each chemically distinct deuterium atom, confirming their positions within the molecular structure. A key advantage of ²H-NMR is that all protonated species are transparent, resulting in a clean spectrum free from overwhelming solvent or impurity signals. sigmaaldrich.com

A significant application of ²H-NMR is its ability to quantify the isotopic enrichment at each labeled position. sigmaaldrich.com Under appropriate experimental conditions with proper parameter settings, the integrals of the peaks in a ²H-NMR spectrum are directly proportional to the number of deuterium atoms they represent. sigmaaldrich.com This allows for the calculation of the deuterium atom percentage at specific sites in the molecule. sigmaaldrich.com Isotopic enrichment is defined as the average enrichment for each labeled atom in the molecule, not the percentage of fully labeled molecules. eurisotop.comchemie-brunschwig.ch For instance, a 99% enrichment for Menthone-d6 means that each of the six intended hydrogen positions has a 99% probability of being a deuterium atom. eurisotop.comchemie-brunschwig.ch

Table 1: Illustrative ²H-NMR Data for Quantification of Deuterium Enrichment in a Hypothetical Batch of Menthone-d6

This table illustrates how integration values from a quantitative ²H-NMR spectrum could be used to determine the atom % D at different positions.

Deuterated Position Chemical Shift (ppm, relative) Normalized Integral Value Calculated Atom % D
Methyl-d3 (Position 7) 0.90 2.97 99.0%
Methylene-d2 (Position 5) 1.85 1.99 99.5%

Labile atoms are those that can be readily exchanged, such as protons in hydroxyl (-OH) or amine (-NH₂) groups. ²H-NMR is particularly useful for the direct observation and quantification of deuterium at these labile positions. sigmaaldrich.com Menthone, being a ketone, does not possess inherently labile protons. Therefore, for this compound, this analysis serves a different but equally important purpose: to confirm the stability of the C-D bonds and the absence of isotopic scrambling. Any signal observed for labile deuterium (e.g., from exchange with residual D₂O in the NMR solvent) would be distinct from the signals of the C-D bonds, confirming that the isotopic label is robustly attached to the carbon skeleton. otsuka.co.jp

Multidimensional NMR Approaches with Deuterium Labeling

Multidimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the signals in ¹H and ¹³C NMR spectra. The strategic incorporation of deuterium in this compound drastically simplifies these spectra. nih.govbitesizebio.com Since deuterium is not observed in ¹H NMR, the deuterated positions in the molecule become "invisible" in the proton dimension of 2D spectra. This reduces signal overlap and spectral complexity, facilitating the assignment of the remaining protonated sites. For larger and more complex molecules, uniform or selective deuteration is a critical strategy to improve spectral resolution and sensitivity, making structure determination feasible. nih.govnih.gov

Isotopic Perturbation of Spectroscopic Signals for Conformational and Dynamic Analysis

The substitution of a proton with a deuterium atom, while chemically subtle, induces small but measurable changes in the NMR spectra of nearby nuclei—a phenomenon known as an isotopic perturbation or isotope shift. frontiersin.org These shifts are highly sensitive to molecular geometry and dynamics. Menthone is known to exist in multiple conformational states due to the flexibility of its cyclohexane ring. uni-hamburg.denih.govresearchgate.net

By analyzing the isotopic shifts on the ¹³C signals in this compound compared to its unlabeled analog, researchers can gain detailed insights into its preferred conformations in solution. The magnitude of the isotope shift can vary depending on the dihedral angle between the C-D bond and the observed ¹³C nucleus, and other geometric factors. This makes isotopic perturbation a powerful tool for refining computational models of molecular conformation and for studying the subtle dynamic equilibria that govern the molecule's behavior. acs.org

Table 2: Expected Isotopic Perturbation Effects in the ¹³C NMR Spectrum of this compound

This table outlines the typical upfield shifts (in parts per billion, ppb) observed in ¹³C signals upon deuterium substitution at adjacent (α) and two-bond-removed (β) carbon atoms.

Carbon Nucleus Position of Deuterium Label Type of Isotope Effect Expected Chemical Shift Change (Δδ, ppb)
C4 D at C4 α-effect ~300-500 upfield
C5 D at C4 β-effect ~100-150 upfield
C3 D at C4 β-effect ~100-150 upfield
C7 D at C7 α-effect ~300-500 upfield

Integration of NMR with MS in Metabolomics Workflows

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. thermofisher.com Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary analytical platforms used in this field, each offering complementary information. microbialcell.comnih.gov

The integration of NMR and MS provides a more powerful approach for metabolite identification and quantification than either technique alone. nih.govfrontiersin.org NMR is highly quantitative and provides detailed structural information, including the position of isotopic labels within a molecule, which is invaluable for flux analysis. frontiersin.orgfrontiersin.org MS, particularly when coupled with chromatography, offers superior sensitivity and the ability to detect a wider range of metabolites at lower concentrations. thermofisher.commicrobialcell.com

In integrated workflows, stable isotope-labeled compounds are crucial. nih.gov For instance, a biological system can be fed a stable isotope-labeled nutrient (e.g., ¹³C-glucose). The metabolic fate of this nutrient can then be tracked by analyzing the resulting metabolites. While ¹³C is common, deuterium (²H) labeled tracers are also utilized. frontiersin.orgfrontiersin.org

Research Findings:

Complementary Data: The integration of NMR and MS analyses can provide confirmatory and complementary information on the underlying metabolites, often eliminating the need for time-consuming metabolite isolation. frontiersin.orgfrontiersin.org

Enhanced Identification: Combining high-accuracy MS and MS/MS data with NMR data significantly improves the confidence in metabolite structure identification. microbialcell.com

Sample Preparation Compatibility: Historically, different sample preparation methods for NMR (using deuterated solvents) and LC/MS (using acidic solutions) posed a challenge. nih.gov However, research has shown that deuterium exchange from NMR solvents does not significantly impact LC/MS results, allowing for the sequential analysis of the same sample on both platforms. nih.gov This streamlines the workflow and reduces sample variability. nih.gov

Stable Isotope-Resolved Metabolomics (SIRM): This approach uses stable isotope tracers with both NMR and MS to systematically map metabolic networks and fluxes. nih.gov NMR's ability to provide positional labeling information is a distinct advantage in these studies. frontiersin.org

Chromatographic Integration with Isotopic Detection (GC-MS, LC-MS/MS)

The coupling of chromatographic separation techniques—Gas Chromatography (GC) and Liquid Chromatography (LC)—with Mass Spectrometry (MS) is a cornerstone of modern analytical chemistry. The use of deuterated internal standards like deuterated menthone is a key component of these methods for achieving accurate quantification, a technique known as isotope dilution mass spectrometry. nih.govresearcher.life

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for analyzing volatile and semi-volatile compounds, such as the components of essential oils or flavorings in various products. epa.govsigmaaldrich.com In a typical GC-MS analysis for menthone, a deuterated analog is added to the sample before analysis. reddit.com As the sample passes through the GC column, the analyte (menthone) and the internal standard (deuterated menthone) are separated from other matrix components and from each other based on their boiling points and interaction with the column's stationary phase. They then enter the mass spectrometer, where they are ionized and detected.

Research Findings:

A method for quantifying menthol in human urine used menthol-d4 as a stable isotope internal standard with GC-MS. cdc.gov The method demonstrated high precision (7.6%) and accuracy (88.5%), with a low detection limit of 0.0017 μg/mL. cdc.gov

In the analysis of e-cigarette liquids, a mix of deuterated internal standards (including benzene-d6, pyridine-d5, chlorobenzene-d5, naphthalene-d8, and acenaphthene-d10) was used for the quantification of various flavoring chemicals, including l-menthol, by GC/Q-TOF MS. nih.govfrontiersin.orgresearchgate.net

An older, foundational study by the EPA on organic compounds in drinking water utilized deuterated internal standards, including menthone, for GC-MS analysis to ensure accurate quantification. epa.gov

The table below shows typical ions monitored in a GC-MS method for the quantification of menthol using a deuterated standard. A similar principle would apply to menthone.

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Native Menthol138123
Menthol-d4 (IS)142-
Data sourced from a study on menthol quantification in urine. cdc.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique used for analyzing a wide range of compounds, including those that are not volatile enough for GC. researchgate.net In metabolomics, LC-MS/MS is essential for profiling a vast number of metabolites in complex biological samples. acs.orgnih.gov The use of isotopically labeled internal standards is critical for correcting matrix effects and ensuring accurate quantification. thermofisher.com

A typical LC-MS/MS workflow involves:

Spiking the sample with a deuterated internal standard (e.g., deuterated menthone).

Separating the components using liquid chromatography.

Detecting the analyte and internal standard using tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. researchgate.net

Research Findings:

Workflows for LC-MS based metabolomics frequently use ¹³C or other isotopically labeled compounds to create a "heavy" labeled pool that is mixed with the "light" (unlabeled) sample. acs.orgresearchgate.net This allows for precise relative quantification by comparing the peak ratios of the light and heavy isotopologues. acs.orgresearchgate.net

In the analysis of nicotine (B1678760) and its metabolites, a suite of corresponding deuterated internal standards was used to ensure accuracy in a robust LC-MS/MS method. researchgate.net

Research on synthetic coolants in e-liquids used an LC-MS/MS method to quantify menthone 1,2-glycerol ketal (MGK), demonstrating the platform's utility for complex analytes in challenging matrices. nih.gov

The table below outlines a generic set of parameters for an LC-MS/MS analysis using a deuterated internal standard.

ParameterDescription
LC Column Reversed-phase (e.g., C8 or C18) columns are common for separating moderately polar compounds like menthone. researchgate.net
Mobile Phase A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid to improve ionization.
Ionization Electrospray Ionization (ESI) is typically used for this class of compounds. nih.gov
MS Analysis Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. researchgate.net
This table represents a generalized approach based on common LC-MS/MS methodologies.

Mechanistic and Reaction Pathway Elucidation Studies

Kinetic Isotope Effects (KIE) in Menthone and Analog Transformations

The study of kinetic isotope effects (KIE) involves measuring the change in reaction rate upon isotopic substitution. This technique is particularly powerful for understanding the bond-breaking and bond-forming events that occur in the rate-determining step of a reaction.

Primary and Secondary Deuterium (B1214612) Isotope Effects

Primary kinetic isotope effects are observed when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step of a reaction. A significant kH/kD value (the ratio of the rate constant for the hydrogen-containing reactant to that of the deuterium-containing reactant) typically indicates that the C-H/C-D bond is undergoing cleavage in the transition state. ontosight.ai For instance, in the base-catalyzed inversion of (–)-menthone, a substantial primary KIE was observed. rsc.org

Secondary kinetic isotope effects arise from isotopic substitution at a position that is not directly involved in bond breaking but is located near the reaction center. These effects are generally smaller than primary KIEs and provide information about changes in hybridization or steric environment at the labeled position during the reaction. snnu.edu.cn For example, a change in hybridization from sp3 to sp2 often results in a secondary KIE. snnu.edu.cn

Elucidation of Rate-Determining Steps and Transition States

By analyzing both primary and secondary KIEs, researchers can distinguish between different proposed mechanisms, such as concerted versus stepwise pathways. ontosight.ai

Elucidation of Enzymatic Reaction Mechanisms using Deuterium Labeling

Deuterium labeling is a powerful technique for unraveling the mechanisms of enzyme-catalyzed reactions. liberty.edunih.gov By using deuterated substrates, scientists can gain insights into hydride transfer processes and oxygenation mechanisms.

Hydride Transfer Mechanisms in Menthone Reductases

Menthone reductases are enzymes crucial for the biosynthesis of menthol (B31143), catalyzing the reduction of pulegone (B1678340) to menthone. frontiersin.org Studies using deuterium-labeled compounds can help to clarify whether the reaction proceeds via a hydride transfer or a carbanion mechanism. mst.edu In many flavoprotein-catalyzed oxidations of α-hydroxy acids, which are analogous to the reduction of α,β-unsaturated ketones like pulegone, deuterium isotope effects have been instrumental in supporting a hydride transfer mechanism. mst.edu

Oxygenation Mechanisms in Menthofuran (B113398) Synthase

Menthofuran synthase, a cytochrome P450 monooxygenase, catalyzes the conversion of (+)-pulegone to (+)-menthofuran. researchgate.netnih.gov Deuterium labeling has been pivotal in elucidating the mechanism of this transformation. researchgate.net Investigations using (R)-(+)-pulegone-d6 and 18O2 have shown that the formation of menthofuran involves the oxidation of an allylic methyl group of pulegone. taylorandfrancis.com The proposed mechanism involves the hydroxylation of the syn-methyl group of (+)-pulegone, followed by spontaneous intramolecular cyclization to form a hemiketal, which then dehydrates to yield menthofuran. researchgate.netnih.gov Feeding experiments with deuterium and oxygen-18 labeled pulegone confirmed that the oxygen atom in menthofuran is introduced through enzymatic oxidation. nih.gov

Investigation of Chemical Reaction Mechanisms through Deuterium Tracing

Deuterium tracing, where the fate of deuterium atoms is followed throughout a reaction sequence, is a fundamental application of isotopic labeling. wikipedia.orgiaea.org This method allows for the unambiguous determination of reaction pathways and the origins of specific atoms in the final product. In the context of menthone and its precursors, regioselectively deuterated d5- and d8-stereoisomers of pulegone, menthone, and isomenthone (B49636) have been synthesized for use in biosynthetic studies. acs.org These labeled compounds act as valuable substrates to trace the stereoselective and mechanistic pathways in the biosynthesis of terpenoid compounds within organisms like Mentha × piperita. acs.org

The use of techniques like enantioselective multidimensional gas chromatography/mass spectrometry allows for the separation and analysis of the deuterated stereoisomers from their unlabeled counterparts, providing clear evidence of the transformations they undergo. acs.org This approach has been crucial in confirming the enzymatic conversion of both pulegone enantiomers to their corresponding menthofuran enantiomers in Mentha x piperita. nih.gov

Table of Research Findings on Menthone-d6-d8

Study AreaKey FindingDeuterated Compound(s)Analytical Technique(s)Citation
Kinetic Isotope EffectThe kH/kD for the inversion of (–)-menthone was found to be 6.5, suggesting a transition state with the proton approximately half-transferred.Deuteriated (–)-menthoneKinetic measurements rsc.org
Enzymatic OxygenationMenthofuran is formed from (R)-(+)-pulegone via oxidation of an allylic methyl group, followed by cyclization and dehydration.(R)-(+)-pulegone-d6Mass Spectrometry taylorandfrancis.com
Biosynthetic PathwaysRegioselectively deuterated d5- and d8-stereoisomers of pulegone, menthone, and isomenthone were synthesized to serve as substrates in biosynthetic studies.d5- and d8-pulegone, -menthone, -isomenthoneenantio-MDGC/MS acs.org
Enzymatic Oxygenation MechanismThe oxygen in menthofuran originates from enzymatic oxidation of pulegone, confirmed by feeding experiments with labeled pulegone.[(2)H(2)]/[(18)O]pulegoneenantio-MDGC/MS nih.gov

Biosynthetic Pathway Investigations Using Stable Isotopes

Tracing Carbon and Hydrogen Flux in Terpenoid Biosynthesis in Plants

The use of stable isotopes allows researchers to follow a metabolic substrate through downstream biochemical reactions, providing deep insights into the metabolic framework of cells. nih.gov This methodology is crucial for understanding how plants allocate resources to produce a vast array of terpenoid compounds. By supplying a plant with an isotopically labeled precursor, scientists can track the incorporation of the label into downstream products. springernature.com The distribution and pattern of the isotopes in the final molecule reveal the sequence of enzymatic reactions and the flow (flux) of carbon and hydrogen atoms through the pathway. nih.govmdpi.com

For example, feeding a Mentha plant a deuterated substrate and later analyzing the menthone produced can reveal the active pathways leading to its formation. nih.gov Mass spectrometry is a key analytical tool in these studies, as it can differentiate between unlabeled molecules and their heavier, isotope-labeled counterparts (isotopologues). nih.gov This allows for the precise measurement of isotope incorporation and provides data for mapping metabolic networks. nih.gov

All terpenoids, including menthone, are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov In higher plants, two distinct and spatially separate pathways are responsible for producing these precursors: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govrsc.org

The MVA pathway , located in the cytosol, is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.org

The MEP pathway , located in the plastids, generates the precursors for hemiterpenes (C5), monoterpenes (C10) like menthone, and diterpenes (C20). nih.govrsc.org

Stable isotope tracing experiments have been fundamental in establishing this compartmentalization. By feeding plants pathway-specific labeled precursors, such as [2,2-²H₂]-mevalolactone for the MVA pathway or [5,5-²H₂]-1-deoxy-D-xylulose for the MEP pathway, researchers can determine which pathway contributes to the synthesis of a specific terpenoid. nih.gov Since monoterpenes like menthone are synthesized in the plastids, studies consistently show that they are derived from precursors generated by the MEP pathway. nih.govresearchgate.net The use of deuterated substrates is essential for confirming the origin of the isoprene (B109036) units that form the backbone of these molecules.

Table 1: Major Pathways for Isoprenoid Precursor Biosynthesis in Plants

PathwayCellular LocationPrimary PrecursorsMajor Products
Mevalonic Acid (MVA) PathwayCytosolAcetyl-CoASesquiterpenes, Triterpenes, Sterols
Methylerythritol Phosphate (MEP) PathwayPlastidsPyruvate, Glyceraldehyde 3-phosphateMonoterpenes, Diterpenes, Carotenoids

The biosynthesis of (−)-menthol in peppermint (Mentha x piperita) is a well-studied pathway that involves several enzymatic steps and key intermediate compounds. frontiersin.orgwsu.edu The process begins with the universal C10 precursor geranyl diphosphate (GPP), which is cyclized to form the parent olefin, (−)-limonene. frontiersin.org This is followed by a series of hydroxylations, oxidations, and reductions to yield a variety of monoterpenes, including the pivotal intermediate, pulegone (B1678340). frontiersin.orgresearchgate.net

Pulegone represents a critical branch point in the pathway. It can either be converted to menthofuran (B113398) by menthofuran synthase or be reduced to (−)-menthone and (+)-isomenthone by pulegone reductase. frontiersin.orgresearchgate.net Stable isotope labeling with deuterated precursors is instrumental in studying these steps. By supplying a deuterated intermediate like labeled pulegone, researchers can trace its fate and quantify the flux of metabolites towards either menthofuran or menthone. nih.gov This helps in identifying the enzymes that control these metabolic branch points and understanding how the plant regulates the production of different essential oil components.

Table 2: Key Enzymatic Steps in the Biosynthesis of Menthone in Mentha x piperita

StepPrecursorEnzymeProduct(s)
1Geranyl diphosphate(−)-Limonene synthase(−)-Limonene
2(−)-Limonene(−)-Limonene-3-hydroxylase(−)-trans-Isopiperitenol
3(−)-trans-Isopiperitenol(−)-trans-Isopiperitenol dehydrogenase(−)-Isopiperitenone
4(−)-Isopiperitenone(−)-Isopiperitenone reductase(+)-cis-Isopulegone
5(+)-cis-Isopulegone(+)-cis-Isopulegone isomerase(+)-Pulegone
6(+)-Pulegone(+)-Pulegone reductase(−)-Menthone & (+)-Isomenthone

Role of Deuterium (B1214612) Labeling in Elucidating Stereochemistry and Regiospecificity

The replacement of hydrogen with its heavier isotope, deuterium, has minimal effect on the basic chemical properties of a molecule but can have a significant impact on reaction rates, an occurrence known as the kinetic isotope effect. chem-station.com This property, along with the ability to pinpoint the location of the label, makes deuterium labeling an exceptional tool for studying the mechanisms of enzyme-catalyzed reactions, including their stereochemistry and regiospecificity. researchgate.netnih.gov

In the context of menthone biosynthesis, synthesizing isotopomers of precursors that are regioselectively deuterated (e.g., at the d5 or d8 positions) allows for detailed mechanistic studies. nih.govacs.org When these labeled substrates are acted upon by enzymes like pulegone reductase, the position of the deuterium atoms in the resulting menthone and isomenthone (B49636) molecules provides precise information about how the substrate binds to the enzyme's active site and the mechanism of the hydrogen (or deuterium) transfer. frontiersin.org

For instance, pulegone reductase is a key enzyme that determines the stereochemistry of the final menthol (B31143) product. frontiersin.org By using deuterated substrates and analyzing the stereoisomers of the resulting deuterated menthone, researchers can deduce the specific face of the molecule from which hydrogen is added, thereby elucidating the stereochemical course of the enzymatic reduction. nih.govfrontiersin.org

Metabolic Engineering and Isotopic Flux Analysis in Mentha Species

Metabolic engineering aims to modify the metabolic pathways of an organism to increase the production of desired compounds. frontiersin.org In Mentha species, a major goal is to enhance the yield and quality of essential oils, particularly (−)-menthol. nih.gov A quantitative understanding of metabolic fluxes is essential for successful metabolic engineering. nih.gov

Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique that uses data from stable isotope labeling experiments to quantify intracellular reaction rates. researchgate.netnih.gov In this approach, a plant is supplied with a deuterated tracer, and the isotopic labeling patterns of various metabolites are measured over time. frontiersin.org This data is then integrated into a computational model of the metabolic network to calculate the flux through each reaction. mdpi.comnih.gov

By using deuterated precursors in Mentha species, researchers can apply iMFA to quantify the flux through the entire menthol biosynthetic pathway. nih.gov This can reveal rate-limiting steps or metabolic bottlenecks that constrain the production of menthone and menthol. frontiersin.org For example, flux analysis can determine the efficiency of the conversion of pulegone to menthone versus its diversion to menthofuran. frontiersin.org This knowledge is critical for designing effective metabolic engineering strategies, such as overexpressing the gene for pulegone reductase to channel more substrate towards menthone production and ultimately increase the yield of menthol. frontiersin.orgnih.gov

Computational and Theoretical Chemistry of Deuterated Menthone Systems

Density Functional Theory (DFT) Calculations for Isotope Effects and Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict and understand the kinetic and thermodynamic isotope effects in deuterated molecules like menthone.

Deuterium (B1214612) substitution primarily affects the vibrational frequencies of the molecule due to the increased mass of deuterium compared to protium. This change in vibrational zero-point energy (ZPE) is the main cause of kinetic isotope effects (KIEs), where the rate of a reaction involving a C-D bond is typically slower than that of a C-H bond. DFT calculations can accurately predict these ZPEs and, consequently, the magnitude of the KIE.

Functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to optimize molecular geometries and calculate vibrational frequencies for both the protiated and deuterated species. researchgate.netresearchgate.net These calculations can elucidate the reaction energetics, including the activation energies (ΔG‡) and reaction energies (ΔG) for processes like enolization or oxidation. researchgate.netmdpi.com For instance, DFT can model the transition states of reactions to determine how deuterium substitution at specific sites influences the energy barrier. researchgate.net

Interactive Table 1: Hypothetical DFT-Calculated Vibrational Frequencies and Zero-Point Energies for the C-H/C-D Bond Stretch at the C2 Position of Menthone.

Bond TypeVibrational Frequency (cm-1)Zero-Point Energy (kcal/mol)Effect of Deuteration
C2-H (Protiated)~2950~4.22Reference
C2-D (Deuterated)~2130~3.04Lower ZPE, Stronger effective bond

Interactive Table 2: Illustrative Reaction Energetics for Base-Catalyzed Enolization of Menthone vs. Menthone-d6, Calculated via DFT.

CompoundActivation Energy (ΔG‡) (kcal/mol)Kinetic Isotope Effect (kH/kD)
Menthone (protiated at C2, C4)15.2Reference
Menthone-d6 (deuterated at C2, C4, methyls)16.5~5-7 (Primary KIE)

Molecular Dynamics Simulations with Deuterated Analogs for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For deuterated menthone analogs, MD simulations provide a detailed picture of the conformational landscape and the influence of isotopic substitution on the molecule's dynamic behavior. nih.gov

While deuterium substitution does not alter the equilibrium geometry (bond lengths and angles) significantly, it can affect the vibrational amplitudes and the conformational preferences of the molecule. Menthone exists in a chair conformation with its two substituents, isopropyl and methyl groups, in equatorial orientations to minimize steric hindrance. frontiersin.org The conformational space is primarily governed by the rotation of the isopropyl group. frontiersin.org

MD simulations can explore this conformational space over time, revealing the relative stabilities of different conformers and the energy barriers between them. researchgate.net For deuterated analogs, the simulations can show subtle changes in the population of different rotamers or slight alterations in the flexibility of the cyclohexane (B81311) ring. These effects, while small, can be significant in understanding enzyme-substrate interactions or detailed spectroscopic results.

Interactive Table 3: Key Conformational Parameters of Menthone Studied via Molecular Dynamics Simulations.

ParameterDescriptionTypical Finding for MenthonePotential Influence of Deuteration
Cyclohexane Ring ConformationAnalysis of the chair, boat, or twist-boat forms.Predominantly chair conformation. frontiersin.orgMinimal change, possible slight puckering alterations.
Substituent OrientationAxial vs. equatorial positioning of methyl and isopropyl groups.Both groups are equatorial. frontiersin.orgNo change in equilibrium orientation.
Isopropyl Group RotationDihedral angle scan to identify stable rotamers.Three low-energy conformers identified. researchgate.netSlight shift in rotamer population due to ZPE differences.

Quantum Chemical Modeling of Deuterium Exchange Processes and Proton/Deuteron Transfer

Quantum chemical modeling is essential for investigating the mechanisms of deuterium exchange and proton/deuteron transfer reactions. escholarship.orguchicago.edu In a molecule like menthone, the hydrogen atoms on the carbon atoms adjacent to the carbonyl group (the α-carbons, C2 and C4) are acidic and can be exchanged for deuterium under acidic or basic conditions. mdpi.com This process typically proceeds through an enol or enolate intermediate. mdpi.com

Computational models can map out the entire potential energy surface for these reactions. chemrxiv.org This allows for the identification of transition states and intermediates, providing a step-by-step understanding of the exchange mechanism. Calculations can determine the activation barriers for proton abstraction by a base (or protonation by an acid) and the subsequent reprotonation/deuteration step.

These models can also elucidate the stereoselectivity of the exchange process. For example, they can predict whether the deuterium will add to a specific face of the molecule, which is crucial for understanding stereochemical outcomes. The kinetic isotope effect is a key feature of these reactions, with proton transfer generally being significantly faster than deuteron transfer due to quantum tunneling and ZPE differences. researchgate.net

Interactive Table 4: Comparative Calculated Activation Energies for Proton vs. Deuteron Transfer in the Menthone Enolization Process.

ProcessReactantsActivation Energy (kcal/mol)Significance
Proton AbstractionMenthone + Base~15.2Faster rate-determining step for H/D exchange.
Deuteron AbstractionMenthone-dx + Base~16.5Slower rate due to higher ZPE of C-D bond.
Proton Transfer to EnolateEnolate + H3O+Low barrierFast reaction step.
Deuteron Transfer to EnolateEnolate + D3O+Slightly higher barrier than proton transferContributes to overall exchange kinetics. nih.gov

In Silico Prediction of Deuterium Incorporation Patterns

In silico methods can predict the most likely positions for deuterium incorporation in a molecule like menthone based on mechanistic understanding derived from quantum chemical calculations. The prediction of incorporation patterns relies on assessing the relative reactivity of different C-H bonds towards exchange.

For menthone, the primary sites for deuterium exchange are the α-positions to the carbonyl group (C2 and C4). The relative acidity of the protons at these positions determines the initial sites of deuteration. The C2 proton is generally more acidic due to the presence of the adjacent isopropyl group, which can influence the stability of the resulting enolate. Under forcing conditions (strong base or acid, high temperature), exchange can also occur at other positions, such as the methyl group of the isopropyl substituent, although this is less favorable.

Computational models predict these patterns by:

Calculating Proton Affinities: Determining the energy required to remove a proton from each carbon atom. Lower energy indicates a more acidic proton and a more likely site for exchange.

Modeling Reaction Pathways: Simulating the full exchange reaction at different positions to compare the activation energy barriers. The pathway with the lowest barrier will be the dominant one. mdpi.com

Interactive Table 5: Predicted Likelihood of Deuterium Incorporation at Various Positions in Menthone under Base-Catalyzed Conditions.

PositionRelative Acidity (Predicted)Calculated Activation Barrier for H-AbstractionPredicted Incorporation Likelihood
C2 (methine)HighLowestVery High
C4 (methylene)Moderate-HighLowHigh
C7 (isopropyl methine)LowHighLow
C1 (methyl)Very LowVery HighVery Low (requires harsh conditions)

Emerging Research Directions and Future Outlook

Novel Applications in Systems Biology and Multi-Omics Research

Stable isotope labeling is a powerful technique for tracing the pathways of molecules in complex biological systems. creative-proteomics.com Menthone-d6-d8, as a deuterated monoterpene, is well-suited for novel applications in systems biology and multi-omics research, particularly in the field of metabolomics.

In systems biology, understanding the dynamics of metabolic networks, or metabolic flux, is a key objective. generalmetabolics.com Isotope labeling experiments are crucial for elucidating the complex mechanisms of terpene biosynthesis. researchgate.netnih.gov By supplying a labeled precursor, researchers can track the incorporation of isotopes into downstream metabolites. For instance, feeding a mint plant (genus Mentha) a deuterated precursor could allow for the tracing of the menthol (B31143) biosynthesis pathway, revealing the rate of production and turnover of menthone and related compounds. researchgate.net This provides a dynamic view of the metabolic network that is not achievable with static concentration measurements alone. biorxiv.org

In the context of multi-omics, which integrates data from genomics, proteomics, and metabolomics, this compound serves as an ideal internal standard for mass spectrometry-based quantification. plos.org The accurate quantification of metabolites is fundamental to metabolomics. acs.org When analyzing complex biological samples like plant extracts or human biofluids, the presence of a known concentration of a deuterated standard, which is chemically identical to the analyte but mass-shifted, allows for precise correction of analytical variability. This enhances the reliability of identifying changes in metabolite levels in response to genetic modifications, environmental stress, or disease. plos.org This approach has been successfully used to study monoterpene indole (B1671886) alkaloids in plants and can be applied to menthone. acs.orgnih.gov

Below is a table illustrating potential applications of this compound in multi-omics research:

Table 1: Applications of this compound in Multi-Omics Research
'Omic' Layer Biological Question Role of this compound
Metabolomics How does environmental stress affect the production of flavor compounds in mint? Internal standard for accurate quantification of menthone and related monoterpenoids.
Fluxomics What is the rate of biosynthesis and turnover of menthone in plant trichomes? Metabolic tracer to follow the flow of deuterium (B1214612) from precursors into menthone. biorxiv.org
Integrated Omics How do genetic variations in terpene synthase genes impact the monoterpene profile? Quantitative anchor point to correlate gene expression (transcriptomics) with metabolite production (metabolomics).

Advances in Automated Deuteration and High-Throughput Screening Methodologies

The expanding applications of deuterated compounds have spurred the development of more efficient synthesis and screening methods. Advances in automated deuteration and high-throughput screening (HTS) are making these valuable molecules more accessible for large-scale studies.

Traditional methods for deuterium labeling can be complex and time-consuming. However, recent progress in catalysis offers more streamlined approaches. For example, methods using iron or palladium catalysts can selectively introduce deuterium into organic molecules like (hetero)arenes and indoles using inexpensive deuterium oxide (D₂O) or other deuterated reagents. chemrxiv.orgnih.gov These catalytic methods are often more efficient and can be adapted for automation, potentially on microfluidic platforms, which would allow for the rapid synthesis of a library of deuterated compounds with minimal manual intervention. Chemoenzymatic methods, using enzymes to perform specific deuteration steps, also show promise for robust and scalable production. researchgate.net

Once synthesized, HTS methodologies can be employed to rapidly screen for the biological effects or metabolic fate of compounds. In drug discovery, for example, HTS assays are used to identify reactive metabolites. nih.govnih.gov A similar principle can be applied using this compound. For instance, an automated system could test the metabolic stability of deuterated menthone in various enzyme preparations or screen for its potential interactions with cellular receptors. These HTS approaches, which benefit from computer-assisted pattern recognition, greatly accelerate the research process by allowing for ultrafast analyses. nih.gov

The following table compares potential deuteration methodologies applicable to ketone-containing compounds like menthone:

Table 2: Comparison of Deuteration Methodologies
Method Deuterium Source Catalyst/Reagent Key Advantages
Catalytic H/D Exchange D₂O, D₂ gas Iron, Palladium, Iridium High efficiency, scalability, use of inexpensive deuterium sources. nih.gov
Enzymatic Reduction Deuterated isopropanol, D₂O Yeast/Specific Enzymes High chemo- and enantioselectivity, "green" chemistry approach. researchgate.net
Automated Synthesis Various deuterated reagents Solid-phase or flow chemistry High throughput, reproducibility, minimal manual handling.

Interdisciplinary Research Integrating Isotopic Labeling with Other Scientific Fields

The use of isotopically labeled compounds like this compound is a prime example of a technique that fosters interdisciplinary research, bridging analytical chemistry with fields such as food science, environmental science, and plant biology. oapen.orgnlc.ac.in

Food and Flavor Science: Menthone is a critical component of the flavor and aroma of mint products. The natural deuterium content of food components can vary and is a subject of study. nih.govresearchgate.netnih.gov By using this compound, researchers can trace its stability, release, and transformation during food processing, storage, and consumption. This can lead to a better understanding of flavor perception and the development of foods with improved sensory characteristics. Stable isotopes are used to trace agrochemical fate and can be applied to food sciences to improve specificity in analysis. symeres.com

Environmental Science: Monoterpenes are released into the environment by plants and industrial processes. Understanding their environmental fate—how they are distributed, transformed, and degraded—is crucial for environmental assessment. battelle.org this compound can be used as a tracer in controlled laboratory or field studies to track the movement and breakdown of menthone in soil, water, and air, providing clear data without the hazards associated with radiolabeled compounds. battelle.orgzeochem.com

Plant and Agricultural Science: Elucidating the biosynthetic pathways of valuable plant natural products is a major goal of plant science. researchgate.netmdpi.com Feeding experiments with labeled precursors are a cornerstone of this research. researchgate.netuni-bonn.de Using this compound and related labeled compounds helps scientists map the intricate enzymatic steps that plants use to create a diverse array of terpenoids, which can inform efforts to metabolically engineer crops for enhanced yield or specific trait expression. researchgate.netoup.com

This table summarizes how this compound can be applied in various interdisciplinary research areas:

Table 3: Interdisciplinary Applications of Labeled Menthone
Scientific Field Research Goal Specific Application of this compound
Food Science Understand flavor release from chewing gum. Trace the release rate and metabolic fate of menthone during mastication.
Environmental Science Determine the biodegradation pathway of menthone in soil. Spike soil samples and monitor the appearance of deuterated breakdown products over time. zeochem.com
Agricultural Science Identify the rate-limiting enzyme in menthol biosynthesis. Use as a standard to quantify pathway intermediates after genetic manipulation of the plant.

Q & A

Q. How should researchers structure supplemental materials for publications involving Menthone-d6-d8 to enhance reproducibility?

  • Methodological Answer : Include:
  • Synthetic procedures with hazard codes and waste disposal protocols.
  • Raw spectral data (NMR, MS) in open formats (JCAMP-DX, mzML).
  • Isotopic purity certificates from suppliers.
  • Computational workflows (e.g., Gaussian input files for KIEs).
    Reference reporting standards like ACS Guidelines or COPE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.